molecular formula C7H13NO2 B3098918 4-Tert-butyl-1,3-oxazolidin-2-one CAS No. 134668-36-3

4-Tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B3098918
CAS No.: 134668-36-3
M. Wt: 143.18 g/mol
InChI Key: WKUHGFGTMLOSKM-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-oxazolidin-2-one is a cyclic organic compound with the molecular formula C9H17NO2. It is a member of the oxazolidinone family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This compound is known for its utility in various chemical reactions and its role as a chiral auxiliary in asymmetric synthesis .

Mechanism of Action

Target of Action

Oxazolidinone derivatives have been known to exhibit various pharmacological activities, suggesting they interact with multiple biological targets .

Mode of Action

aureus (MRSA) and other Gram-positive bacteria . This suggests that 4-Tert-butyl-1,3-oxazolidin-2-one might interact with bacterial proteins or enzymes, disrupting their normal function.

Result of Action

Given the antimicrobial activity of some oxazolidinone derivatives , it can be hypothesized that this compound may lead to the death of bacterial cells or inhibit their growth.

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-1,3-oxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethyl chloroformate to form tert-butyl carbamate, which is then cyclized with ethylene oxide to yield the desired oxazolidinone . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction pathways but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-1,3-oxazolidin-2-one
  • 4-Methyl-1,3-oxazolidin-2-one
  • 4-Phenyl-1,3-oxazolidin-2-one

Uniqueness

4-Tert-butyl-1,3-oxazolidin-2-one is unique due to its bulky tert-butyl group, which provides significant steric hindrance. This steric effect enhances its effectiveness as a chiral auxiliary by improving selectivity in asymmetric synthesis reactions. Compared to other oxazolidinones, the tert-butyl group also imparts greater stability to the compound .

Properties

IUPAC Name

4-tert-butyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUHGFGTMLOSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134668-36-3
Record name 4-tert-butyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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